molecular formula C11H9BrN2O3S B2633815 5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide CAS No. 536722-58-4

5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide

Cat. No.: B2633815
CAS No.: 536722-58-4
M. Wt: 329.17
InChI Key: NJXBOTYFRYBJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide is a brominated furan derivative featuring a carbamothioyl group linked to a furan-2-ylmethyl substituent. This compound belongs to a class of thiourea-functionalized carboxamides, where the thiourea moiety (-NH-CS-N-) and dual furan rings contribute to its electronic and steric properties.

Properties

IUPAC Name

5-bromo-N-(furan-2-ylmethylcarbamothioyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3S/c12-9-4-3-8(17-9)10(15)14-11(18)13-6-7-2-1-5-16-7/h1-5H,6H2,(H2,13,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXBOTYFRYBJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=S)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with furan-2-carboxylic acid and 5-bromofuran-2-carboxylic acid.

    Formation of Intermediate: The furan-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride.

    Amidation: The acid chloride is then reacted with furan-2-ylmethylamine to form the intermediate amide.

    Thioylation: The intermediate amide is treated with carbon disulfide and a base, such as potassium hydroxide, to introduce the carbamothioyl group.

    Final Product Formation: The final step involves bromination using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for the amidation and thioylation steps, and the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The carbamothioyl group can be reduced to a thiol or further to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Thiols, amines, and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide belongs to the class of thiourea derivatives, characterized by the presence of a bromine atom and two furan rings. The synthesis of this compound typically involves several key steps:

  • Formation of the Thiourea Backbone : The initial step involves the reaction of furan-2-carboxylic acid with thioamide derivatives to form the thiourea structure.
  • Bromination : The bromination process introduces the bromine atom at a specific position on the furan ring, enhancing its reactivity.
  • Carbamothioyl Modification : The introduction of the furan-2-ylmethyl group is achieved through a nucleophilic substitution reaction.

The final product is obtained through purification processes such as recrystallization or chromatography.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Properties : Research has indicated that thiourea derivatives, including 5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide, can inhibit cancer cell proliferation. Studies have demonstrated significant cytotoxic effects against various cancer cell lines, including cervical and lung carcinoma cells.
  • Antimicrobial Activity : This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that it may outperform some existing antibiotics against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
  • Anti-inflammatory Effects : Preliminary findings suggest that 5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide may inhibit inflammatory pathways, indicating potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide involves its interaction with cellular targets. The bromine atom and the carbamothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This can disrupt cellular processes and result in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The carbamothioyl group in the target compound is substituted with a furan-2-ylmethyl group, distinguishing it from analogs with alternative substituents:

Compound Name Substituent on Carbamothioyl Molecular Formula Molecular Weight Key Properties
Target Compound Furan-2-ylmethyl C₁₂H₁₀BrN₂O₃S 357.20 (calc.) High polarity due to dual furans; moderate logP
5-Bromo-N-[(2-methoxyphenyl)carbamothioyl]furan-2-carboxamide 2-Methoxyphenyl C₁₃H₁₁BrN₂O₃S 355.21 Increased aromaticity; logP ~2.5 (estimated)
5-Bromo-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide Trichloroethyl + 3-methylphenyl C₁₆H₁₃BrCl₃N₃O₂S₂ 508.68 High molecular weight; lipophilic (Cl substituents)
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide 4-Methylthiazole C₉H₇BrN₂O₂S 303.13 Enhanced hydrogen bonding (thiazole N)

Key Observations :

  • Lipophilicity decreases in the order: trichloroethyl > methoxyphenyl > furan-2-ylmethyl > thiazole .

Challenges :

  • Steric hindrance from bulky substituents (e.g., trichloroethyl in ) may reduce yields compared to smaller groups like thiazole .

Spectral and Analytical Data

  • NMR Trends :
    • Furan protons in 5-bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide resonate at δ 7.73 (d, J = 3.7 Hz) and δ 6.89 (d, J = 3.7 Hz) .
    • Thiourea NH signals typically appear broad (δ 10–13 ppm) .
  • Mass Spectrometry : Analogs like 5-bromo-N-(8-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide show [M+H]+ peaks matching theoretical values (e.g., m/z 483.3) .

Biological Activity

5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide is a synthetic compound that belongs to the class of thiourea derivatives, notable for their diverse biological activities. This compound features a bromine atom and furan moieties, which contribute to its unique structural and functional properties. The biological activity of this compound has been a subject of interest in medicinal chemistry due to its potential applications in treating various diseases.

Chemical Structure and Properties

The chemical structure of 5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide can be represented as follows:

C11H10BrN3O2S\text{C}_{11}\text{H}_{10}\text{BrN}_{3}\text{O}_{2}\text{S}

Structural Features

  • Bromine Atom : Enhances reactivity and potential interactions with biological targets.
  • Furan Rings : Known for their biological activity, contributing to the compound's pharmacological profile.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
5-chloro-N-(2-(furan-2-yl)-carbamothioyl)-benzamideContains a chloro group instead of bromoDifferent halogen affects reactivity
N-(5-bromopyridin-2-yl)carbamothioyl)-benzamideSubstituted pyridine instead of furanDifferent heterocyclic structure
1-(5-bromo-3-methylpyridin-2-yl)-3-thioureaContains a methyl group on pyridineVariation in substitution pattern

This table illustrates the unique features of 5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide, particularly its dual furan structure, which may enhance its biological activity compared to others .

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide possess activity against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Thiourea derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies are necessary to determine the specific pathways affected by this compound.

Anti-inflammatory Effects

Furan-containing compounds are known for their anti-inflammatory properties. Preliminary studies suggest that 5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.

Synthesis and Characterization

The synthesis of 5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide involves several key steps:

  • Bromination : The furan ring is brominated using brominating agents.
  • Formation of Thiourea : Reaction with thiourea derivatives to form the desired compound.
  • Characterization : Techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.

Biological Testing

Recent studies have evaluated the biological activity of this compound through:

  • In vitro assays : Testing against various bacterial strains and cancer cell lines.
  • In vivo models : Assessment of anti-inflammatory effects in animal models.

Results from these studies indicate promising activity, warranting further exploration into dosage optimization and mechanism elucidation.

Q & A

Q. How can the thiourea moiety in 5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide be confirmed spectroscopically?

  • Methodological Answer : The thiourea (-N-C(=S)-N-) group can be identified using FT-IR and NMR spectroscopy. In FT-IR, the C=S stretch typically appears at 1200–1250 cm⁻¹, while N-H stretches are observed at 3100–3300 cm⁻¹. For example, in structurally similar thiourea derivatives (e.g., N-(benzylcarbamothioyl)furan-2-carboxamide), C=S and N-H stretches were detected at 1245 cm⁻¹ and 3250 cm⁻¹, respectively . In 1^1H NMR, the NH protons of the thiourea group resonate as broad singlets between δ 10–13 ppm, as seen in 5-bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (δ 13.57 ppm) . 13^13C NMR will show the thiocarbonyl (C=S) signal at ~170–180 ppm. Cross-validation with HRMS (e.g., [M+H]+^+ at 317.9180 ) ensures molecular consistency.

Q. What synthetic routes are effective for preparing this compound, and how are intermediates characterized?

  • Methodological Answer : A common approach involves coupling 5-bromofuran-2-carboxylic acid derivatives with (furan-2-ylmethyl)thiourea precursors. For example, in a related synthesis (N-(5-bromo-2-hydroxyphenyl)furan-2-carboxamide), furoic acid was activated using Et3_3N and coupled with an aminophenol derivative under reflux . Intermediates are characterized via melting points, TLC, and spectroscopic methods. For instance, HRMS and 1^1H/13^13C NMR are critical for confirming intermediate structures, as demonstrated in the synthesis of 5-bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide .

Q. What purity assessment methods are recommended for this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% AUC purity) is standard, as used for sulfonamide analogs . Additionally, elemental analysis (C, H, N, S) and melting point consistency with literature values (e.g., 120–125°C for similar thioureas ) ensure purity.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or WinGX can determine bond lengths, angles, and conformations. For example, SHELXL is widely used for refining small-molecule structures, even for macromolecules with twinned data . Challenges include obtaining high-quality crystals—optimization via solvent vapor diffusion (e.g., acetonitrile recrystallization ) is advised. Anisotropic displacement parameters and hydrogen bonding networks (e.g., thiourea N-H···S interactions) can be analyzed to confirm tautomeric forms .

Q. How can synthetic yields be optimized under varying reaction conditions?

  • Methodological Answer : Systematic screening of catalysts, solvents, and temperatures is essential. For instance, coupling reactions using EDC/NHS or DMT/NMM/TsO⁻ as activators showed varying efficiencies in furan-2-carboxamide syntheses . In one study, increasing EDC equivalents from 2 to 3 equiv. improved diester yields from 9% to 35% . Kinetic monitoring via 1^1H NMR (e.g., tracking unreacted alcohol peaks ) helps identify bottlenecks.

Q. What strategies address discrepancies between theoretical and observed spectroscopic data?

  • Methodological Answer : Contradictions (e.g., unexpected 1^1H NMR splitting) may arise from dynamic processes like tautomerism. Use 2D NMR (e.g., HSQC, HMBC) to assign signals unambiguously. For example, HMBC correlations between thiourea NH and C=S (δ ~170 ppm) confirm connectivity . Computational NMR prediction tools (e.g., DFT calculations) can validate assignments . If crystallography data is available, compare experimental bond lengths with predicted values .

Q. Can this compound form coordination complexes, and what applications exist?

  • Methodological Answer : Thiourea derivatives often act as ligands for transition metals (e.g., Co(II), Cu(II)). Synthesis involves refluxing the thiourea with metal salts (e.g., CoCl2_2) in ethanol/water . Characterization via IR (shifted C=S stretches upon coordination) and magnetic susceptibility measurements can confirm complex formation . Potential applications include catalysis or antimicrobial studies, as seen in analogous furan-carboxamide metal complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.